N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(4-nitrophenoxy)benzene-1-sulfonamide
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Overview
Description
4-chloro-N’-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including chloro, nitro, phenoxy, and sulfonyl groups, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: Chlorination of the aromatic rings using chlorine gas or a chlorinating agent such as thionyl chloride.
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chloride in the presence of a base like pyridine.
Amidation: Formation of the carboximidamide group through the reaction of the sulfonylated intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The sulfonyl and carboximidamide groups can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Catalysts: Palladium, platinum, nickel.
Solvents: Dichloromethane, ethanol, water.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
4-chloro-N’-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[3,5-dichloro-4-(4-aminophenoxy)phenyl]sulfonylbenzenecarboximidamide
- 4-chloro-N’-[3,5-dichloro-4-(4-methoxyphenoxy)phenyl]sulfonylbenzenecarboximidamide
Uniqueness
4-chloro-N’-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both nitro and sulfonyl groups, along with multiple chloro substituents, makes it a versatile compound for various chemical transformations and research purposes.
Properties
IUPAC Name |
4-chloro-N'-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3O5S/c20-12-3-1-11(2-4-12)19(23)24-31(28,29)15-9-16(21)18(17(22)10-15)30-14-7-5-13(6-8-14)25(26)27/h1-10H,(H2,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFODKUFIJBDHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NS(=O)(=O)C2=CC(=C(C(=C2)Cl)OC3=CC=C(C=C3)[N+](=O)[O-])Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/S(=O)(=O)C2=CC(=C(C(=C2)Cl)OC3=CC=C(C=C3)[N+](=O)[O-])Cl)/N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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